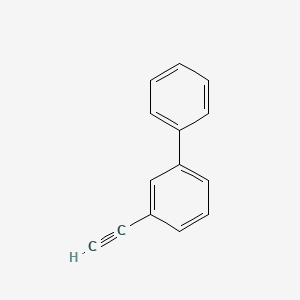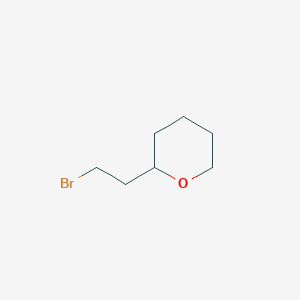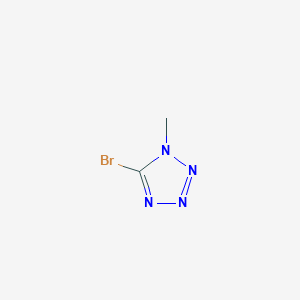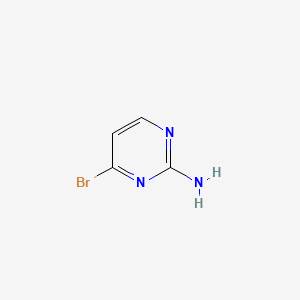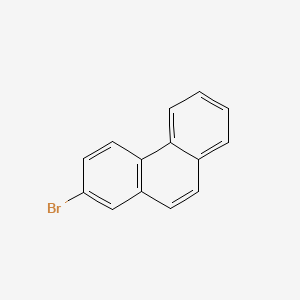
2-Bromophenanthrene
Overview
Description
2-Bromophenanthrene is a polycyclic aromatic hydrocarbon (PAH) compound . It has a molecular formula of C14H9Br and an average mass of 257.125 Da .
Synthesis Analysis
The synthesis of bromophenanthrene derivatives has been reported in the literature . For instance, the bromination of 9-bromophenanthrene resulted in a phenanthrene bromide product mixture . This mixture was then converted to chromatographically separable methoxy products with a CuI catalyzed methoxylation reaction .
Molecular Structure Analysis
The molecular structure of 2-Bromophenanthrene consists of a phenanthrene core with a bromine atom attached . The exact mass is 255.988754 Da . The structure does not have any hydrogen bond donors or acceptors, and it does not have any freely rotating bonds .
Physical And Chemical Properties Analysis
2-Bromophenanthrene has a density of 1.5±0.1 g/cm3, a boiling point of 389.7±11.0 °C at 760 mmHg, and a flash point of 190.3±13.7 °C . It has a molar refractivity of 69.6±0.3 cm3 and a molar volume of 173.9±3.0 cm3 . The compound has a polar surface area of 0 Ų and a polarizability of 27.6±0.5 10-24 cm3 .
Scientific Research Applications
Organic Synthesis
Phenanthrene and its derivatives are often used as building blocks in organic synthesis. They can be used to construct more complex molecules for various purposes .
Materials Science
In materials science, phenanthrene derivatives can be used in the development of new materials. Their unique properties can contribute to the performance of these materials .
Electrophilic Substitution Reactions
Phenanthrene can undergo electrophilic substitution reactions. For example, it can be nitrated and sulfonated, and the products are mixtures of 1-, 2-, 3-, 4-, and 9-substituted phenanthrenes .
properties
IUPAC Name |
2-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTPFYJEKHTINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500238 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenanthrene | |
CAS RN |
62162-97-4 | |
| Record name | 2-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



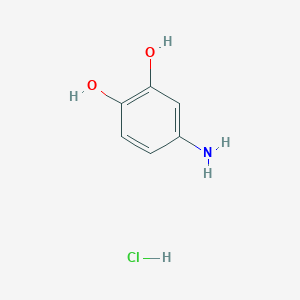
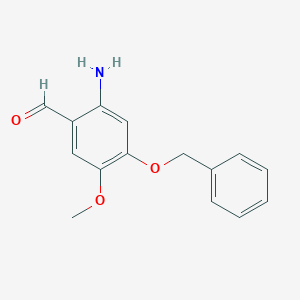
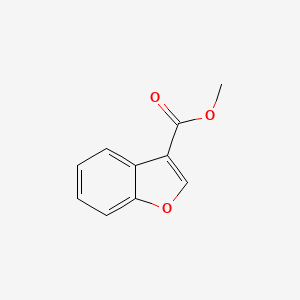
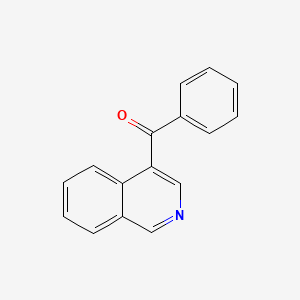
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)

